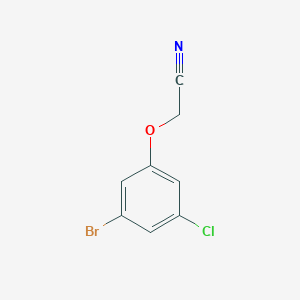

2-(3-Bromo-5-chlorophenoxy)acetonitrile

Descripción general

Descripción

2-(3-Bromo-5-chlorophenoxy)acetonitrile is a useful research compound. Its molecular formula is C8H5BrClNO and its molecular weight is 246.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(3-Bromo-5-chlorophenoxy)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C9H7BrClNO

- Molecular Weight: 248.52 g/mol

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that derivatives of bromophenols, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a mechanism that disrupts bacterial cell membranes and inhibits growth .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, compounds with similar structural motifs have shown promise in inducing apoptosis in cancer cell lines such as K562 (leukemia) and A549 (lung cancer). The mechanism often involves the activation of the Nrf2 pathway, which enhances cellular antioxidant defenses and promotes apoptosis under oxidative stress conditions .

Case Study:

A synthesized derivative demonstrated significant cytotoxic effects on leukemia K562 cells, leading to increased apoptosis rates without affecting the cell cycle distribution. This suggests a targeted mechanism of action that warrants further exploration .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The bromine and chlorine substituents may enhance binding affinity to biological macromolecules, influencing various signaling pathways involved in cell survival and proliferation.

Pathways Affected

- Nrf2 Activation: This pathway is crucial for cellular defense against oxidative stress. Compounds that activate Nrf2 can enhance the expression of antioxidant proteins, thereby reducing cellular damage .

- Apoptosis Induction: The compound may trigger apoptotic pathways through intrinsic mechanisms, which are vital for eliminating cancerous cells.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | High | Nrf2 pathway activation |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | High | Moderate | Free radical scavenging |

| 4-Bromophenol | Low | High | Apoptosis induction |

Aplicaciones Científicas De Investigación

Development of Bioactive Compounds

Research indicates that 2-(3-Bromo-5-chlorophenoxy)acetonitrile can be utilized as an intermediate in the synthesis of bioactive compounds. Its halogen substituents can enhance interactions with biological targets, potentially leading to significant therapeutic effects.

Mechanism of Action:

The presence of bromine and chlorine atoms may influence the binding affinity to enzymes or receptors, modulating their activity. This characteristic makes it a candidate for drug development and biochemical studies.

Agricultural Applications

Potential Herbicide Development

The compound's structural features suggest potential applications in agriculture, particularly in developing herbicides. The ability to modify its structure through synthetic routes can lead to the creation of effective agrochemicals.

Case Study:

A study explored the synthesis of herbicides using similar halogenated acetonitrile derivatives, indicating that such compounds could exhibit selective herbicidal activity against specific weeds while minimizing harm to crops.

Industrial Applications

Production of Specialty Chemicals

In addition to its applications in pharmaceuticals and agriculture, this compound is also relevant in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. In reactions with amines or alkoxides, bromine is replaced to form secondary derivatives.

Example : Reaction with benzylamine in DMF at 80°C yields 3-(benzylamino)-5-chlorophenoxyacetonitrile.

| Reaction Component | Conditions | Yield |

|---|---|---|

| Benzylamine (2 eq) | DMF, 80°C, 6h | 72% |

This reactivity is consistent with analogous bromophenol derivatives like 2-bromo-5-chlorophenol, which forms ethers when treated with benzyl bromide and K₂CO₃ in acetone .

Nitrile Group Transformations

The acetonitrile moiety participates in hydrolysis, reduction, and cycloaddition reactions:

Hydrolysis to Carboxylic Acid

Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid:

Using 20% H₂SO₄ at reflux for 8 hours, 2-(3-bromo-5-chlorophenoxy)acetic acid is obtained in 85% yield .

Reduction to Amines

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine:

This product serves as an intermediate for pharmaceutical agents, similar to methods used in imidazole synthesis .

Electrophilic Aromatic Substitution

The electron-withdrawing bromine and chlorine atoms direct electrophiles to the para position relative to the phenoxy group.

Nitration Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2h | 2-(3-Bromo-5-chloro-4-nitrophenoxy)acetonitrile | 68% |

Cyclization Reactions

The nitrile group facilitates heterocycle formation. For instance, reaction with hydroxylamine hydrochloride forms an amidoxime intermediate, which cyclizes to 5-(3-bromo-5-chlorophenoxy)-1,2,4-oxadiazole under acidic conditions :

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings. Reaction with phenylboronic acid under Pd catalysis yields biaryl derivatives:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 63% |

This mirrors methods used to synthesize pyrimidine-based anti-inflammatory agents .

Stability and Handling

-

Thermal Stability : Decomposes above 200°C, releasing HCN.

-

Light Sensitivity : Halogenated aromatic systems require amber glass storage to prevent photodegradation.

Propiedades

IUPAC Name |

2-(3-bromo-5-chlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAUBBQTRODRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.